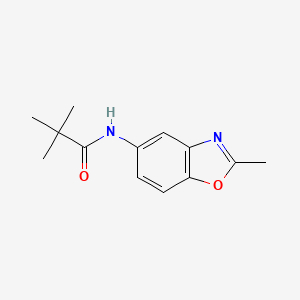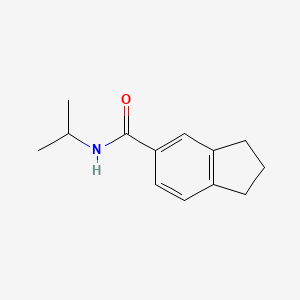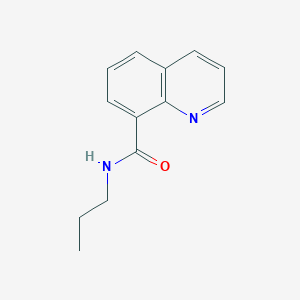![molecular formula C17H24N2O2 B7474796 1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one, also known as Dibenzoylmethane (DBM), is a natural compound found in plants such as turmeric and is widely used in scientific research due to its various biochemical and physiological effects. DBM has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
DBM exerts its effects through various mechanisms, including inhibition of pro-inflammatory cytokines, modulation of cell signaling pathways, and regulation of gene expression. In cancer cells, DBM has been found to induce apoptosis (programmed cell death) and inhibit tumor growth through regulation of cell cycle progression.
Biochemical and Physiological Effects:
DBM has been shown to possess various biochemical and physiological effects, including antioxidant properties, regulation of lipid metabolism, and modulation of the immune system. It has also been found to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages for use in scientific research, including its low toxicity and high solubility in various solvents. However, its stability and purity can be affected by factors such as temperature, light, and pH, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on DBM. These include further investigation of its anti-inflammatory, anti-cancer, and neuroprotective properties, as well as exploration of its potential use in other disease states. Additionally, research may focus on improving the stability and purity of DBM, as well as developing novel synthetic methods for its production.
Méthodes De Synthèse
DBM can be synthesized using a variety of methods, including condensation of benzoyl chloride and piperazine, or through the reaction of dibenzoylmethane and methyl propionate. The purity and yield of DBM can be improved through recrystallization, column chromatography, or other purification techniques.
Applications De Recherche Scientifique
DBM has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory properties, which make it a potential treatment for chronic inflammation-related diseases such as arthritis and inflammatory bowel disease. Additionally, DBM has been found to have anti-cancer properties, particularly in breast and prostate cancer cells. It has also been studied for its neuroprotective effects, showing potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-7-9-19(10-8-18)17(21)15-6-5-13(3)14(4)11-15/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWOZWNVUGVMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)


![6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)